molecular formula C16H18N2O5S B5501228 N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5501228
M. Wt: 350.4 g/mol
InChI Key: WBHLPOSFSQPJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide is 350.09364285 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Membrane Effects

Chemical modification of membranes using amino-reactive reagents, such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS) and 1-fluoro-2,4-dinitrobenzene (FDNB), has been explored for their effects on anion and cation permeability in human red blood cells. Such studies contribute to understanding the molecular interactions and permeability characteristics of cell membranes, with potential applications in drug delivery and therapeutic interventions (Knauf & Rothstein, 1971).

Green Synthesis of Azo Disperse Dyes

The compound N-(3-Amino-4-methoxyphenyl)acetamide serves as an intermediate in the production of azo disperse dyes. Research into the hydrogenation process for synthesizing this compound highlights advancements in green chemistry and sustainable manufacturing practices. A novel Pd/C catalyst developed offers high activity, selectivity, and stability, promising improved efficiency and environmental benefits in dye production (Zhang Qun-feng, 2008).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

The synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through a novel reagent highlights the exploration of chemical reactions for producing structurally complex and functionally versatile molecules. Such compounds have potential applications in pharmaceuticals and materials science, demonstrating the breadth of research in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).

Comparative Metabolism of Chloroacetamide Herbicides

A study comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the biochemical interactions and toxicological profiles of these compounds. Understanding the metabolic pathways and species-specific differences in metabolism is crucial for assessing the environmental and health impacts of herbicides (Coleman et al., 2000).

Antinociceptive Pharmacology

Research into the antinociceptive properties of N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) reveals the potential of targeting the bradykinin B1 receptor for treating inflammatory and neuropathic pain. Such studies are pivotal in drug development, offering new avenues for pain management and therapy (Porreca et al., 2006).

Properties

IUPAC Name

N-[2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-15-10-14(8-9-16(15)23-3)24(20,21)18-12-4-6-13(22-2)7-5-12/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHLPOSFSQPJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.